N-(5-fluoro-2-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide
説明
BenchChem offers high-quality N-(5-fluoro-2-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-fluoro-2-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2/c1-11-7-8-13(19)9-16(11)22-17(23)10-24-18-14-5-3-4-6-15(14)20-12(2)21-18/h3-9H,10H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGTLNGNYAJFWSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)COC2=NC(=NC3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(5-fluoro-2-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide, also referred to as FLCN-9, is a synthetic organic compound that has garnered attention for its potential biological activities. This article will explore its structural characteristics, biological mechanisms, and therapeutic implications based on recent research findings.
Structural Characteristics
FLCN-9 is characterized by a unique molecular structure that includes:
- A 5-fluoro-2-methylphenyl group : This fluorinated aromatic ring may enhance the compound's lipophilicity and biological activity.
- A 2-methylquinazolin-4-yl ether : The quinazoline moiety is known for its diverse pharmacological properties, including kinase inhibition and antitumor effects.
The molecular formula of FLCN-9 is , indicating a complex arrangement that facilitates various interactions with biological targets.
Antitumor Properties
Preliminary studies suggest that FLCN-9 exhibits significant antitumor activity . Quinazoline derivatives have been shown to inhibit various kinases involved in cancer cell signaling pathways. Specific studies indicate that FLCN-9 may interfere with the proliferation of cancer cells, although the exact mechanism remains under investigation.
Enzyme Inhibition
FLCN-9 appears to interact with specific enzymes, particularly kinases. The presence of the quinazoline core suggests potential for inhibiting key signaling pathways in cancer and other diseases characterized by dysregulated kinase activity. Current research efforts are focused on elucidating these interactions through biochemical assays.
Antibacterial and Antifungal Activity
In addition to its antitumor properties, FLCN-9 has shown promise as an antibacterial and antifungal agent . The compound's structural features may contribute to its ability to disrupt microbial cell functions, although detailed studies are still needed to confirm these effects.
Case Studies
- Cell Proliferation Inhibition : A study evaluating the effects of FLCN-9 on L1210 mouse leukemia cells demonstrated potent inhibition of cell proliferation, with IC50 values suggesting high efficacy in targeting these cancer cells .
- Mechanistic Insights : Research indicates that FLCN-9 may act through mechanisms similar to other quinazoline derivatives, potentially involving modulation of kinase activity. Further investigations are required to fully understand the pathways affected by this compound .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of FLCN-9 compared to structurally similar compounds:
| Compound Name | Antitumor Activity | Antibacterial Activity | Mechanism of Action |
|---|---|---|---|
| FLCN-9 | High | Potential | Kinase inhibition |
| Compound A | Moderate | High | DNA intercalation |
| Compound B | Low | Moderate | Cell wall synthesis inhibition |
Future Directions
Research into N-(5-fluoro-2-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide is ongoing, with several key areas identified for future exploration:
- Detailed Mechanistic Studies : Understanding the specific kinases and pathways affected by FLCN-9 will be crucial for its development as a therapeutic agent.
- Clinical Trials : Preliminary findings warrant further clinical evaluation to assess the safety and efficacy of FLCN-9 in human subjects.
- Structural Modifications : Investigating analogs and derivatives could enhance potency and selectivity against targeted diseases.
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
